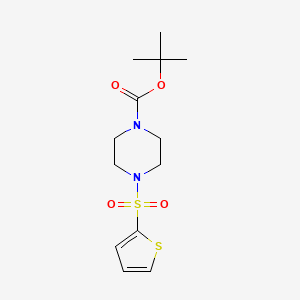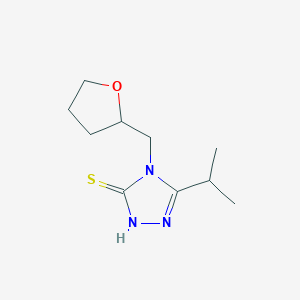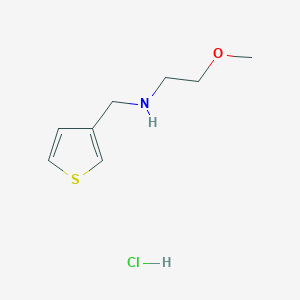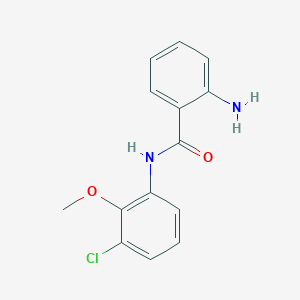![molecular formula C10H10FNO3 B1341515 N-[(4-fluorophenyl)acetyl]glycine CAS No. 10457-87-1](/img/structure/B1341515.png)
N-[(4-fluorophenyl)acetyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)acetyl]glycine is a chemical compound with the molecular formula C10H10FNO3 and a molecular weight of 211.19 g/mol . It is also known by its IUPAC name, {[(4-fluorophenyl)acetyl]amino}acetic acid . This compound is characterized by the presence of a fluorophenyl group attached to an acetylated glycine moiety.
Preparation Methods
The synthesis of N-[(4-fluorophenyl)acetyl]glycine typically involves the acylation of glycine with 4-fluorophenylacetyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
N-[(4-fluorophenyl)acetyl]glycine can undergo various chemical reactions, including:
Scientific Research Applications
N-[(4-fluorophenyl)acetyl]glycine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)acetyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response . The fluorophenyl group can enhance the compound’s binding affinity to its target, while the acetylated glycine moiety can modulate its activity . These interactions can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
N-[(4-fluorophenyl)acetyl]glycine can be compared with other similar compounds, such as:
N-[(4-chlorophenyl)acetyl]glycine: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
N-[(4-bromophenyl)acetyl]glycine: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-containing compound.
N-[(4-methylphenyl)acetyl]glycine: The methyl group can influence the compound’s hydrophobicity and interaction with molecular targets.
This compound is unique due to the presence of the fluorine atom, which can enhance its stability and binding affinity in various applications .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-8-3-1-7(2-4-8)5-9(13)12-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLARXXVGUWIHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588576 |
Source


|
| Record name | N-[(4-Fluorophenyl)acetyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10457-87-1 |
Source


|
| Record name | N-[(4-Fluorophenyl)acetyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Fluorophenyl)amino]propanoic acid](/img/structure/B1341438.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride](/img/structure/B1341448.png)



![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate](/img/structure/B1341473.png)

![4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B1341479.png)
![2-[(3,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B1341484.png)

